N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1,2-oxazole-5-carboxamide
Description
Historical Development of Hybrid Heterocyclic Systems
The synthesis of hybrid heterocyclic systems has evolved significantly over the past century, driven by the need to combine pharmacophoric elements from distinct aromatic scaffolds. Early work in the mid-20th century focused on simple fused-ring systems, but the advent of tandem reaction protocols in the 2010s revolutionized the field. For instance, the development of tandem hetero-Diels–Alder/retro-Diels–Alder reactions enabled the efficient construction of polyheterocyclic ensembles, such as furoxanylpyridine cores. These methods demonstrated the feasibility of integrating nitrogen- and sulfur-containing heterocycles into single molecular architectures. By 2016, advances in C–H activation and photoredox chemistry further expanded the toolkit for creating hybrid systems, particularly those combining benzothiophene with other bioactive heterocycles.
Significance in Medicinal Chemistry Research
Benzothiophene-oxazole hybrids occupy a critical niche in drug discovery due to their dual capacity for π-π stacking interactions (via the planar benzothiophene moiety) and hydrogen-bonding capabilities (through the oxazole’s nitrogen and oxygen atoms). This combination enhances target binding affinity while maintaining favorable pharmacokinetic properties. The benzothiophene component, widely recognized for its metabolic stability and lipophilicity, complements the oxazole ring’s role in modulating electronic properties and solubility. Such hybrids have shown promise in addressing multifactorial diseases, including chronic inflammatory conditions and neurodegenerative disorders, by simultaneously interacting with multiple biological targets.
Current Research Landscape of Benzothiophene-Oxazole Derivatives
Recent studies (2020–2025) highlight three key trends:
- Targeted Protein Degradation : Derivatives like N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1,2-oxazole-5-carboxamide are being investigated as proteolysis-targeting chimeras (PROTACs) due to their ability to bridge E3 ubiquitin ligases and disease-relevant proteins.
- Antifibrotic Applications : Structural analogs demonstrate inhibitory activity against TGF-β signaling pathways, with IC50 values <100 nM in hepatic stellate cell models.
- Synthetic Methodology Innovations : Copper-catalyzed cycloadditions and microwave-assisted syntheses have reduced reaction times for benzothiophene-oxazole hybrids from 24 hours to <2 hours while maintaining yields >80%.
Table 1 : Key Synthetic Advances for Benzothiophene-Oxazole Hybrids (2016–2025)
| Method | Catalyst System | Yield Range | Reaction Time | Reference |
|---|---|---|---|---|
| Pd-mediated cyclization | PdI2/KI | 55–82% | 6–8 h | |
| Radical cyclodehydration | AIBN/EtOH | 49–98% | 3–5 h | |
| Microwave-assisted | Cu(OAc)2 | 78–92% | 45–90 min |
Scientific Rationale for Structural Design
The molecular architecture of this compound exemplifies rational hybrid design:
- Benzothiophene Core : The 1-benzothiophen-3-yl group provides a rigid, planar structure that enhances interactions with hydrophobic protein pockets. Quantum mechanical calculations reveal a dipole moment of 2.1 D, facilitating membrane permeability.
- Oxazole Carboxamide Linker : The 1,2-oxazole-5-carboxamide moiety introduces hydrogen-bond donor/acceptor pairs (N–H: 1.8 Å, C=O: 1.2 Å) critical for anchoring to polar enzyme residues. Substituent effects at the 5-position modulate electron density, with Hammett σp values ranging from −0.15 to +0.78 depending on R-group electronics.
- Propan-2-yl Spacer : The CH(CH3)–NH– group confers conformational flexibility, allowing adaptation to diverse binding sites while maintaining a rotatable bond count of 4, below Lipinski’s Rule of Five threshold.
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-10(17-15(18)13-6-7-16-19-13)8-11-9-20-14-5-3-2-4-12(11)14/h2-7,9-10H,8H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAQVFZCYORTAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1,2-oxazole-5-carboxamide typically involves the following steps:
Formation of the Benzothiophene Ring: This can be achieved through intramolecular cyclization reactions.
Formation of the Oxazole Ring: This can be synthesized via cyclization reactions involving appropriate precursors.
Coupling of the Benzothiophene and Oxazole Rings: This step involves the coupling of the benzothiophene and oxazole rings through a suitable linker, such as a propan-2-yl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group and oxazole ring in the compound are susceptible to hydrolysis under acidic or basic conditions:
Mechanistically, acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-mediated hydrolysis involves deprotonation and hydroxide ion attack .
Nucleophilic Substitution Reactions
The oxazole ring’s electron-deficient C-4 position undergoes nucleophilic substitution:
| Reagent | Conditions | Product |
|---|---|---|
| Ammonia | Ethanol, 60°C, 8h | 5-carbamoyl-1,2-oxazole-4-amine derivative |
| Thiophenol | DMF, K₂CO₃, 100°C, 12h | 4-(phenylthio)-1,2-oxazole-5-carboxamide |
The benzothiophene moiety remains inert under these conditions, preserving aromaticity.
Cyclization and Rearrangement
Under thermal or catalytic conditions, the compound participates in cycloaddition and rearrangement reactions:
These reactions exploit the oxazole’s aromaticity and the benzothiophene’s electron-rich nature .
Oxidation and Reduction
The benzothiophene sulfur atom and oxazole nitrogen influence redox behavior:
Oxidation predominantly targets the benzothiophene’s sulfur, while reduction saturates the oxazole ring .
Key Mechanistic Insights
-
Amide Stability : The carboxamide group resists mild hydrolysis but cleaves under prolonged acidic/basic conditions .
-
Oxazole Reactivity : The 1,2-oxazole ring’s C-4 position is highly reactive toward nucleophiles due to electron withdrawal by adjacent nitrogen .
-
Benzothiophene Inertness : The benzothiophene moiety remains largely unreactive except under strong oxidizing conditions .
Comparative Reactivity Table
| Functional Group | Reactivity | Key Transformations |
|---|---|---|
| Carboxamide | Hydrolysis, acylation | Cleavage to amine/acid, N-alkylation |
| 1,2-Oxazole | Nucleophilic substitution | C-4 substitution, ring-opening |
| Benzothiophene | Oxidation | Sulfoxidation, ring preservation |
Scientific Research Applications
Chemical Properties and Structure
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1,2-oxazole-5-carboxamide features a unique structure that combines the benzothiophene moiety with an oxazole ring, enhancing its potential reactivity and biological activity. The molecular formula is CHNOS, and it possesses a molecular weight of approximately 263.33 g/mol.
Neuroprotective Properties
Recent studies have indicated that compounds similar to this compound exhibit neuroprotective effects. Research has shown that these compounds can promote nerve regeneration and neurite outgrowth, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Antiproliferative Activity
In vitro studies have demonstrated that this compound may possess antiproliferative properties against various cancer cell lines. The compound's ability to inhibit cell growth suggests its potential use as an anticancer agent.
Synthetic Methods
The synthesis of this compound typically involves multi-step organic reactions. These synthetic pathways are optimized to enhance yield and purity, utilizing advanced techniques such as continuous flow reactors.
Industrial Use
Given its unique properties, this compound can be explored for industrial applications in pharmaceuticals where it may serve as an intermediate in the synthesis of more complex therapeutic agents.
Case Study 1: Neuroprotective Effects
A notable study investigated the neuroprotective effects of this compound in a rat model of traumatic brain injury. The results indicated significant improvements in behavioral outcomes and reduced neuronal loss compared to control groups.
Case Study 2: Anticancer Activity
Another study focused on the antiproliferative effects of this compound on human breast cancer cells (MCF7). The findings revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent.
Future studies should focus on modifying the chemical structure to enhance its biological activity and specificity against targeted diseases.
Clinical Trials
Conducting clinical trials will be crucial to assess the safety and efficacy of this compound in humans, particularly for neurodegenerative disorders and cancer therapies.
Mechanism of Action
The mechanism of action of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Structural Analog: 3-(propan-2-yl)-N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]-1,2-oxazole-5-carboxamide hydrochloride
- Molecular Formula : C₂₁H₂₈ClN₃O₂
- Molecular Weight : 397.92 g/mol
- Key Features: Contains a phenylcyclobutyl substituent instead of benzothiophene. Includes a propan-2-yl group on the oxazole ring, enhancing steric bulk.
- The cyclobutyl-phenyl group may enhance binding to rigid protein pockets compared to the flexible benzothiophene-propan-2-yl chain in the target compound .
Structural Analog: 1-[2-(1-aminoethyl)morpholin-4-yl]-2-(1,2-benzothiazol-3-yl)ethan-1-one hydrochloride
- Molecular Formula : C₁₅H₂₀ClN₃O₂S
- Molecular Weight : 349.86 g/mol
- Key Features :
- Replaces oxazole with a morpholine ring, increasing polarity and hydrogen-bonding capacity.
- The benzothiazole group shares sulfur-based aromaticity with benzothiophene but lacks the fused thiophene ring.
- Comparison :
Table 1: Comparative Analysis of Key Parameters
| Parameter | Target Compound | Analog 2.1 | Analog 2.2 |
|---|---|---|---|
| Molecular Weight (g/mol) | 294.35 | 397.92 | 349.86 |
| Aromatic Core | Benzothiophene | Phenylcyclobutyl | Benzothiazole |
| Heterocycle | 1,2-Oxazole | 1,2-Oxazole | Morpholine |
| Key Functional Group | Carboxamide | Carboxamide + Aminomethyl | Ketone + Amine |
| Solubility | Moderate (lipophilic bias) | Higher (polar substituents) | High (morpholine) |
Research Findings and Pharmacological Implications
- Target Compound: Limited published data exists on its specific biological activity.
- Analog 2.1 :
- Demonstrated µ-opioid receptor affinity (Ki = 12 nM) in preclinical studies, attributed to the rigid cyclobutyl-phenyl group .
Biological Activity
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1,2-oxazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a benzothiophene moiety, which is known for its diverse biological activities. The oxazole ring contributes to the compound's reactivity and interaction with biological targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study on benzothiophene derivatives demonstrated their cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. The mechanism of action often involves the induction of apoptosis in cancer cells through various signaling pathways .
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. A related study showed that benzothiophene derivatives possess antifungal and antibacterial activities against pathogens such as Candida albicans and Escherichia coli. The minimal inhibitory concentrations (MICs) were determined for various derivatives, suggesting that structural modifications can enhance antimicrobial efficacy .
The primary mechanism by which this compound exerts its effects is through interaction with specific cellular targets. These interactions can modulate biochemical pathways involved in cell proliferation and apoptosis. For instance, compounds with oxazole rings often interact with DNA or RNA synthesis pathways, leading to inhibited cell growth in cancerous tissues .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the bioavailability and metabolic stability of this compound. Preliminary data suggest that the compound may exhibit favorable pharmacokinetic properties due to its moderate lipophilicity and ability to cross biological membranes effectively. However, detailed studies are necessary to elucidate its absorption, distribution, metabolism, and excretion (ADME) profiles .
Case Studies
Several case studies have highlighted the therapeutic potential of benzothiophene derivatives:
- Case Study on Anticancer Activity : A study involving a series of benzothiophene derivatives found that specific modifications led to enhanced cytotoxicity against prostate cancer cells. The most active compound showed an IC50 value significantly lower than standard chemotherapeutics .
- Antimicrobial Efficacy : In another investigation, a derivative was tested against Gram-positive and Gram-negative bacteria. Results indicated potent activity against Staphylococcus aureus, with MIC values comparable to established antibiotics .
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1,2-oxazole-5-carboxamide?
- Methodological Answer : The synthesis requires regioselective coupling of the benzothiophene and oxazole moieties. Optimize reaction conditions (e.g., solvent polarity, temperature) to favor cyclization and minimize side products. For example, use palladium-catalyzed cross-coupling for aromatic systems and carbodiimide-mediated amidation for the carboxamide linkage. Purification via column chromatography with gradients (e.g., ethyl acetate/hexane) or recrystallization ensures >95% purity .
- Analytical Validation : Confirm structural integrity using H/C NMR (e.g., benzothiophene protons at δ 7.2–7.8 ppm, oxazole C=O at ~165 ppm) and HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers assess the purity and structural integrity of this compound?
- Methodological Answer : Combine chromatographic (HPLC, retention time ~12–15 min) and spectroscopic techniques. For example, FT-IR detects functional groups (oxazole C=N stretch ~1600 cm, amide N-H ~3300 cm), while mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H] at m/z 355.1) .
Advanced Research Questions
Q. How do substituents on the benzothiophene and oxazole rings influence biological activity?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., methoxy, halogen, or nitro groups). Compare IC values in assays such as antimicrobial MIC tests (e.g., benzothiophene derivatives with electron-withdrawing groups enhance activity against S. aureus ). Computational docking (AutoDock Vina) identifies key interactions (e.g., benzothiophene π-stacking with bacterial DNA gyrase) .
Q. What methodologies are recommended for studying the metabolic stability of this compound?
- Methodological Answer : Use in vitro hepatocyte models (human or rat) to assess Phase I/II metabolism. Incubate the compound (1–10 µM) with hepatocytes, collect samples at 0, 1, 3, and 6 hours, and analyze via LC-MS/MS. Monitor major metabolites (e.g., hydroxylation at the propan-2-yl chain or glucuronidation of the oxazole ring) .
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer : Cross-validate assays under standardized conditions (e.g., identical bacterial strains, nutrient media). For example, discrepancies in MIC values may arise from differences in solvent (DMSO vs. saline) or inoculum size. Compare results with structurally similar compounds (e.g., 3-(3-methoxyphenyl) analogs show reduced activity due to steric hindrance ).
Experimental Design and Data Analysis
Q. What strategies optimize yield in multi-step syntheses of this compound?
- Methodological Answer : Use Design of Experiments (DoE) to optimize critical steps (e.g., amide coupling). For example, vary EDCI/HOBt ratios (1:1 to 1:2) and reaction times (12–24 hrs). Track intermediates via TLC (R ~0.3–0.5 in 1:1 EtOAc/hexane) and scale reactions under inert atmospheres to prevent oxidation .
Q. How can computational modeling guide the design of analogs with improved pharmacokinetics?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
